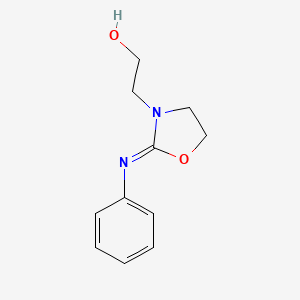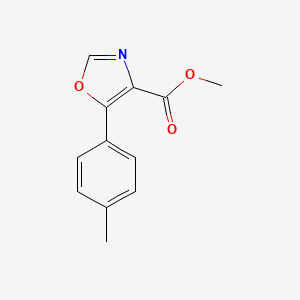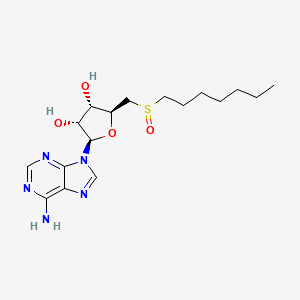
5'-Deoxy-5'-(heptane-1-sulfinyl)adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((heptylsulfinyl)methyl)tetrahydrofuran-3,4-diol is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a purine base attached to a tetrahydrofuran ring, with additional functional groups that contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((heptylsulfinyl)methyl)tetrahydrofuran-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols and appropriate leaving groups.
Attachment of the Purine Base: The purine base can be introduced via nucleophilic substitution reactions, where the amino group of the purine attacks an electrophilic center on the tetrahydrofuran ring.
Introduction of the Heptylsulfinyl Group: This step involves the oxidation of a heptylthio group to a heptylsulfinyl group, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((heptylsulfinyl)methyl)tetrahydrofuran-3,4-diol: can undergo various types of chemical reactions, including:
Oxidation: The heptylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The heptylsulfinyl group can be reduced back to a thioether using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding thioether.
Substitution: Formation of various substituted purine derivatives.
Applications De Recherche Scientifique
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((heptylsulfinyl)methyl)tetrahydrofuran-3,4-diol:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((heptylsulfinyl)methyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets. The purine base can interact with nucleic acids, potentially inhibiting viral replication or interfering with cancer cell proliferation. The heptylsulfinyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-tetrahydrofuran-3,4-diol: Lacks the heptylsulfinyl group, which may reduce its bioavailability.
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(methyl)tetrahydrofuran-3,4-diol: Contains a simpler methyl group instead of the heptylsulfinyl group, potentially altering its chemical properties.
Uniqueness
The presence of the heptylsulfinyl group in (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((heptylsulfinyl)methyl)tetrahydrofuran-3,4-diol distinguishes it from similar compounds, potentially enhancing its bioavailability and interaction with biological targets.
Propriétés
Numéro CAS |
63635-63-2 |
|---|---|
Formule moléculaire |
C17H27N5O4S |
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(heptylsulfinylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H27N5O4S/c1-2-3-4-5-6-7-27(25)8-11-13(23)14(24)17(26-11)22-10-21-12-15(18)19-9-20-16(12)22/h9-11,13-14,17,23-24H,2-8H2,1H3,(H2,18,19,20)/t11-,13-,14-,17-,27?/m1/s1 |
Clé InChI |
JHVUCCHLIUJBQM-VJIILTJSSA-N |
SMILES isomérique |
CCCCCCCS(=O)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES canonique |
CCCCCCCS(=O)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Bromophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12903383.png)
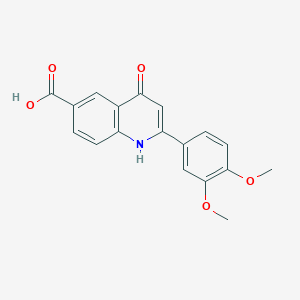
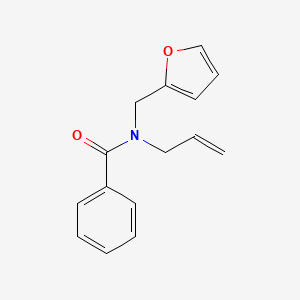

![3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12903416.png)
![2H-Pyrano[3,2-g]quinolin-2-one, 8-ethyl-4-methyl-6-phenyl-](/img/structure/B12903419.png)
